molecular formula C8H7F2NO B1304711 2,6-Difluoro-3-methylbenzamide CAS No. 261763-36-4

2,6-Difluoro-3-methylbenzamide

Cat. No. B1304711
M. Wt: 171.14 g/mol
InChI Key: WTFLDSNCRFCSAI-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzamide is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their synthesis, properties, and applications are extensively covered. The compound likely shares some chemical properties with 2,6-difluorobenzamide, which is mentioned as an essential intermediate in the synthesis of benzoyl urea insecticides .

Synthesis Analysis

The synthesis of 2,6-difluorobenzamide, a closely related compound, has been achieved through various methods. One approach involves the fluorization of 2,6-dichlorobenzonitrile followed by hydrolysis with hydrogen peroxide, yielding an overall product yield of 80.5% . Another method uses fluorization with DMF to obtain 2,6-difluorobenzonitrile, which is then converted to 2,6-difluorobenzamide by alkaline catalytic reaction . Additionally, a biocatalytic approach using Rhodococcus ruber CGMCC3090 resting cells has been shown to be highly chemoselective and efficient for producing 2,6-difluorobenzamide from 2,6-difluorobenzonitrile .

Molecular Structure Analysis

The molecular structure of related fluorinated benzamides can be characterized by conventional spectroscopic methods, such as 19F NMR spectroscopy, which reflects their crowded structures . X-ray crystallography has been used to investigate the molecular structures of certain derivatives, revealing unusually large bond angles around phosphorus atoms in the case of bis(phosphoryl) and bis(phosphonio) derivatives .

Chemical Reactions Analysis

Chemical reactions involving fluorinated benzamides often include nucleophilic substitution and redox processes. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . The redox properties of such compounds have been investigated through electrochemical measurements . Additionally, diverse transformations of 2-alkylthiobenzamides have been established to synthesize various heterocyclic compounds in the presence of Selectfluor .

Physical and Chemical Properties Analysis

The physical properties of 2,6-difluorobenzamide include a melting point range of 145.4-145.6 °C . The chemical properties are characterized by high reactivity towards nucleophilic agents and the ability to undergo selective C–S bond cleavage . The biocatalytic production of 2,6-difluorobenzamide features high yield, chemoselectivity, and environmental friendliness, making it suitable for industrial applications .

Scientific Research Applications

Antibacterial Applications

2,6-Difluoro-3-methylbenzamide has been studied for its potential in antibacterial applications. A study by Chiodini et al. (2015) focused on 3-substituted 2,6-difluorobenzamides as inhibitors of the essential bacterial cell division protein FtsZ. Their research led to the identification of compounds with potent antistaphylococcal properties, demonstrating the potential of 2,6-difluoro-3-methylbenzamide in combating bacterial infections (Chiodini et al., 2015).

Synthesis and Chemical Properties

Li Xiu-lian (2009) conducted a study on the synthesis of 2,6-Difluorobenzamide, achieving an 80.5% yield. This work highlights the chemical processes involved in creating this compound, emphasizing its potential for large-scale production (Li Xiu-lian, 2009).

Ren Haoming (2011) explored a green preparation technology for 2,6-Difluorobenzamide, focusing on the hydrolysis kinetics of 2,6-difluorobenzonitrile. The study offers insights into environmentally friendly production methods for this compound (Ren Haoming, 2011).

Molecular Studies and Drug Development

Barbier et al. (2023) conducted a conformational analysis and molecular docking study of 2,6-difluoro-3-methylbenzamide, which provided insights into its role in inhibiting FtsZ, a protein crucial in bacterial cell division. This research is significant for the development of new antibacterial drugs (Barbier et al., 2023).

Biochemical Production

Zhengfei Yang et al. (2018) reported on the efficient production of 2,6-Difluorobenzamide using a recombinant Escherichia coli-based biocatalyst, showcasing an innovative approach to producing this compound for industrial applications (Zhengfei Yang et al., 2018).

Pesticide Industry Applications

Feng Shi-long (2006) described a new synthesis technique for the insecticide Teflubenzuron, using 2,6-Difluorobenzamide as an intermediate. This highlights its role in the production of important agricultural chemicals (Feng Shi-long, 2006).

Safety And Hazards

2,6-Difluoro-3-methylbenzamide is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 2,6-Difluoro-3-methylbenzamide and similar compounds could involve further exploration of difluoromethylation processes . The invention of multiple difluoromethylation reagents has benefited this field of research . Additionally, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting area of research .

properties

IUPAC Name

2,6-difluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFLDSNCRFCSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305260
Record name 2,6-Difluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methylbenzamide

CAS RN

261763-36-4
Record name 2,6-Difluoro-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LDF Borges - 2019 - repositorio.ufu.br
Em organismos multicelulares complexos, a diferenciação celular é um prérequisito, uma vez que, embora a maioria das células contenha, essencialmente, o mesmo genoma, os tipos …
Number of citations: 0 repositorio.ufu.br

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